molecular formula C21H22N4O5 B11185001 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B11185001
M. Wt: 410.4 g/mol
InChI Key: JBVVRBGZTCQRGM-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, substituted with a 4-nitrophenyl group and a 4-(2-methoxyphenyl)piperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the nitrophenyl and methoxyphenylpiperazinyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and nitrophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways . This interaction can lead to therapeutic effects, such as the relaxation of smooth muscles or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with similar adrenergic receptor affinity.

    Naftopidil: Another arylpiperazine derivative used for its alpha1-adrenergic receptor antagonistic properties.

    Urapidil: A compound with a similar structure and pharmacological profile.

Uniqueness

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both nitrophenyl and methoxyphenylpiperazinyl groups. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H22N4O5/c1-30-19-5-3-2-4-17(19)22-10-12-23(13-11-22)18-14-20(26)24(21(18)27)15-6-8-16(9-7-15)25(28)29/h2-9,18H,10-14H2,1H3

InChI Key

JBVVRBGZTCQRGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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